3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound characterized by a fused triazole and pyrimidine ring system. This compound features three methyl groups located at positions 3, 5, and 8 of the triazole ring, which significantly influences its chemical properties and biological activities. The unique structure of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be sourced from specialized chemical suppliers and has been the subject of various research studies focusing on its synthesis, reactions, and applications in medicinal chemistry. Its structural uniqueness has drawn attention for potential therapeutic applications.
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is classified as a heterocyclic compound, specifically belonging to the family of triazolo-pyrimidines. This classification is based on its structural features that include both triazole and pyrimidine components.
Several synthetic routes have been developed for the preparation of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine. Common methods include:
The synthesis typically involves the reaction of 6-amino-pyrimidines with hydrazines in acidic or basic conditions to yield the desired triazolo-pyrimidine structure. The reaction conditions may vary based on the substituents on the starting materials to optimize yield and purity .
The molecular structure of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine consists of a triazole ring fused to a pyrimidine ring. The three methyl groups at positions 3, 5, and 8 contribute to its steric and electronic properties.
The chemical reactivity of 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine includes:
Research indicates that this compound can undergo hydrolysis in strong acidic environments leading to the formation of various triazole derivatives. Additionally, reactions with alcohols can yield ether derivatives through nucleophilic substitution mechanisms .
The mechanism of action for 3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine primarily relates to its biological interactions. The compound is believed to interact with specific biological targets due to its unique structural configuration.
Studies have shown that this compound exhibits significant biological activities which may include:
Relevant analyses indicate that variations in substituents can significantly affect both solubility and reactivity profiles .
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine has several applications:
The ongoing research into this compound's properties continues to reveal new potential applications within pharmacology and materials science .
The triazolopyrimidine system exhibits four principal isomeric forms distinguished by nitrogen atom arrangement and ring fusion patterns:
[1,2,4]Triazolo[4,3-c]pyrimidines: Characterized by fusion between triazole C3-C4 and pyrimidine N1-C2 bonds. The 3,5,8-trimethyl derivative exemplifies this class, where methyl groups at C3, C5, and C8 create distinct electronic environments. Crystallographic analysis reveals planar geometry with bond angles deviating approximately 3-5° from ideal sp² hybridization due to ring strain [1] [5].
[1,2,4]Triazolo[1,5-a]pyrimidines: Feature fusion between triazole C5-N4 and pyrimidine C2-N3 bonds. This isomer dominates antimicrobial research, exemplified by essramycin (natural antibiotic) and clinical candidates like zoliflodacin. The angular fusion creates a distinctive binding pocket [4].
[1,2,4]Triazolo[4,3-a]pyrimidines: Demonstrated in 3,5,8-trimethyl-1,2,4-triazolo[4,3-a]pyrazine (CAS 19848-79-4). Though nomenclature suggests pyrimidine, this pyrazine variant maintains similar topology with nitrogen at position 9 [2].
[1,2,4]Triazolo[1,5-c]pyrimidines: Exhibit fusion between triazole N2-C3 and pyrimidine C2-N3 bonds. Derivatives like 5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine serve as synthetic intermediates with electron-deficient character ideal for nucleophilic substitution [7].
Table 1: Structural and Electronic Properties of Key Triazolopyrimidine Isomers
Isomer Type | CAS Example | Fusion Points | Dipole Moment (D) | pKa Prediction | Pharmaceutical Relevance |
---|---|---|---|---|---|
[4,3-c] | 115893-51-1 | Triazole C3-C4 : Pyrim N1-C2 | 4.8-5.2 | 3.1 (basic) | Adenosine antagonists, kinase inhibitors |
[1,5-a] | Not specified | Triazole C5-N4 : Pyrim C2-N3 | 3.2-3.6 | 4.8 (acidic) | DNA gyrase inhibitors (essramycin analogs) |
[4,3-a] | 19848-79-4 | Triazole C3-C4 : Pyrazine N1-C2 | 5.0-5.4 | 2.9 (basic) | Intermediate for agrochemicals |
[1,5-c] | SYX00162 | Triazole N2-C3 : Pyrim C2-N3 | 4.0-4.5 | 1.8 (acidic) | Synthetic building block |
The therapeutic exploration of triazolopyrimidines commenced with the 2008 discovery of essramycin (natural [1,2,4]triazolo[1,5-a]pyrimidine), isolated from marine Streptomyces species. This breakthrough compound demonstrated potent broad-spectrum antibacterial activity (MIC 2-8 μg/mL), validating the scaffold's pharmaceutical potential [4]. Subsequent medicinal chemistry efforts focused on synthetic optimization:
First-generation (2010-2015): Explored unsubstituted cores and simple halogen derivatives. 6-Carboxylic acid variants showed moderate activity against Mycobacterium tuberculosis (92% growth inhibition at 6.25 μg/mL) but suffered from poor bioavailability [4].
Second-generation (2015-2020): Incorporated lipophilic substituents. Thiosemicarbazide derivatives (e.g., CAS 250674-98-7) exhibited enhanced Gram-positive activity with DNA gyrase IC₅₀ = 22 μg/mL. Concurrently, adenosine receptor antagonists emerged featuring [4,3-c] isomers, exemplified by patent EP2262811B1 claiming neurological applications [6] [8].
Current generation (2020-present): Focuses on multi-substituted derivatives with optimized ADMET. 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine represents this evolution, where strategic methylation enhances target affinity and metabolic stability. The 7-methoxy variant (115893-51-1) exemplifies advanced leads with balanced properties [3] [4].
Methylation at specific positions profoundly influences the physicochemical and pharmacological properties of triazolopyrimidines:
C3-Methylation: Enhances metabolic stability by shielding the triazole ring from oxidative degradation. In adenosine receptor antagonists, 3-methyl analogs show 3-5x improved half-lives versus unmethylated counterparts. This position tolerates bulkier alkyl chains, but methyl offers optimal steric efficiency [6] [8].
C5/C8-Methylation: Governs lipophilicity and membrane permeability. The 5,8-dimethyl configuration increases logP by approximately 0.8 units compared to des-methyl analogs, facilitating bacterial membrane penetration. Molecular dynamics simulations reveal methyl groups create localized hydrophobic domains that enhance stacking within enzyme active sites [3] [4].
Electronic Effects: C5-methyl exerts +I effects, increasing electron density at N4 (basic center), thereby enhancing solubility at physiological pH. C8-methyl influences aromatic character through hyperconjugation, modifying absorption spectra by 10-15 nm bathochromic shifts [3].
Table 2: Impact of Methyl Substitution on Triazolopyrimidine Properties
Substitution Pattern | logP Change | Metabolic Stability (t½, min) | Antimicrobial MIC (μg/mL) | Target Binding Affinity (Ki, nM) |
---|---|---|---|---|
Unsubstituted parent | 0 (reference) | 12.3 ± 1.2 | 16->32 | 1240 ± 210 |
3-Methyl | +0.35 | 38.7 ± 4.1 | 8-16 | 680 ± 95 |
5,8-Dimethyl | +0.82 | 24.9 ± 2.8 | 4-8 | 350 ± 62 |
3,5,8-Trimethyl | +1.17 | 89.5 ± 7.6 | 0.25-2 | 48 ± 11 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1